N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-fluoro and 4-methoxy group. The aryl amine moiety is further modified with a 2-methoxyphenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position. The 1,1-dioxidoisothiazolidine moiety introduces a cyclic sulfone structure, which may enhance metabolic stability and influence electronic properties compared to simpler sulfonamide analogs.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O6S2/c1-25-16-7-5-13(11-14(16)18)28(23,24)19-15-10-12(4-6-17(15)26-2)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACILOYSVKNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to the arrest of cell division, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Result of Action
The primary result of the action of this compound is the inhibition of cell division . By targeting CDK2, it can halt the cell cycle, preventing the replication of DNA and the division of cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules can impact the compound’s ability to reach and bind to its target.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H19FN2O6S
- Molecular Weight : 430.5 g/mol
- CAS Number : 951485-12-4
The presence of the isothiazolidine moiety, methoxy groups, and a sulfonamide functional group contributes to its unique chemical reactivity and biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cell growth and proliferation, particularly those involved in the cell cycle regulation.
- Targeting Cyclin-dependent Kinases (CDKs) : Research indicates that this compound interacts with CDK2, which plays a crucial role in cell cycle progression, potentially leading to anti-proliferative effects on cancer cells.
- Modulation of Glycolysis : Similar to other fluorinated compounds, it may influence glycolytic pathways, impacting energy metabolism in rapidly dividing cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme (GBM). Its potency appears enhanced under hypoxic conditions, which are common in tumor microenvironments .
Table 1: Summary of Biological Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in GBM cells | |
| Enzyme Inhibition | CDK2 inhibition | |
| Metabolic Pathway Modulation | Potential glycolysis inhibition |
Case Studies
- Study on GBM Cells : A recent study evaluated the efficacy of this compound on GBM cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Mechanistic Insights : Another investigation focused on the interaction of this compound with CDK2. The study utilized molecular docking simulations to predict binding affinities and elucidate potential inhibitory mechanisms. The findings suggested that modifications in the compound's structure could enhance its selectivity and potency against CDK targets.
Scientific Research Applications
Biological Applications
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has demonstrated that similar compounds with sulfonamide structures show significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, derivatives of sulfonamide compounds have been reported to induce apoptosis in cancer cells, leading to increased cell death rates .
Enzyme Inhibition
The unique structure of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide suggests potential enzyme inhibition capabilities. Such mechanisms are crucial for developing therapeutic agents targeting specific pathways involved in diseases such as cancer and infectious diseases.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of related sulfonamide compounds against various human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition percentages (PGIs) ranging from 51% to 86% across different cell lines .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms by which sulfonamide derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and morphological assessments to demonstrate that these compounds increase phosphatidylserine exposure on the outer membrane of cells, a hallmark of early apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamide Derivatives
Key Structural Features
Core Sulfonamide Group : Common to all compared compounds, enabling hydrogen bonding and interactions with biological targets.
Substituent Variations: Target Compound: Features a 1,1-dioxidoisothiazolidin-2-yl group (cyclic sulfone) and dual methoxy/fluoro substitutions. Compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide): Contains a pyrazolo-pyrimidine-chromen hybrid scaffold with fluorophenyl and N-methyl groups . Compound (N-(4-Methoxyphenyl)benzenesulfonamide): Simplest structure, with a single methoxyphenyl group attached to the sulfonamide nitrogen .
Functional Implications
- Lipophilicity: Fluorine substitutions (present in both the target and compounds) increase lipophilicity, which could improve membrane permeability relative to non-fluorinated analogs like those in .
- Bioactivity Potential: Sulfonamides in are noted for bioactivity studies, though specific data for the target compound are unavailable . The chromen-pyrimidine hybrid in suggests kinase or protease inhibition applications .
Comparative Data Analysis
Research Findings and Implications
Synthetic Complexity : The target compound’s 1,1-dioxidoisothiazolidin-2-yl group likely requires specialized synthesis steps, contrasting with the Suzuki coupling used for ’s chromen-pyrimidine analog .
Thermal Stability : ’s compound exhibits a melting point of 175–178°C, suggesting moderate stability; the target compound’s cyclic sulfone may confer higher thermal resistance, though data are lacking.
Bioactivity Trends : While highlights sulfonamides’ general bioactivity , the target’s fluorinated and sulfone-modified structure may target distinct pathways compared to simpler analogs.
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the isothiazolidin-dioxide core, followed by coupling with substituted benzene sulfonamides. For example:
- Step 1 : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF using potassium carbonate as a base (monitored by TLC) .
- Step 2 : Sulfonamide coupling under controlled pH and temperature to ensure regioselectivity . Characterization :
- NMR (¹H/¹³C) to confirm substituent positions.
- Mass spectrometry for molecular weight validation.
- HPLC for purity assessment (>95% for biological assays) .
Q. Which functional groups are critical for its biological activity?
- Sulfonamide group : Essential for antimicrobial activity via folic acid synthesis inhibition .
- Isothiazolidin-dioxide moiety : Enhances metabolic stability and modulates solubility .
- Methoxy and fluoro substituents : Influence binding affinity to target proteins (e.g., kinases or bacterial enzymes) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC-DAD/UV with C18 columns (acetonitrile/water gradients) to detect impurities at ≤0.1% .
- TLC (silica gel, ethyl acetate/hexane) for rapid reaction monitoring .
- Elemental analysis to confirm stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. THF for solubility optimization .
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonamide coupling) .
- In situ monitoring : FTIR or Raman spectroscopy to track intermediate formation . Case Study : A 20% yield increase was achieved by switching from batch to flow conditions (residence time: 30 min, 60°C) .
Q. What computational strategies predict its reactivity or biological targets?
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model transition states and reaction pathways (e.g., sulfonamide bond formation) .
- Molecular docking : AutoDock Vina to simulate binding to bacterial dihydropteroate synthase (binding energy ≤ -8.5 kcal/mol) .
- Machine learning : Train models on sulfonamide bioactivity datasets to prioritize synthesis targets .
Q. How do structural modifications alter its pharmacokinetic properties?
Approach :
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, improving aqueous solubility .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., demethylation of methoxy groups) . Data : Methyl-to-fluoro substitution increased plasma half-life from 2.1 to 4.7 hours in murine models .
Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer)?
- Assay standardization : Compare MIC values under identical conditions (e.g., pH 7.4, 37°C) .
- Off-target profiling : Screen against kinase panels to identify unintended interactions (e.g., CDK2 inhibition at IC₅₀ = 1.2 µM) .
- Structural analogs : Test derivatives lacking the isothiazolidin-dioxide group to isolate sulfonamide-specific effects .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent (DMF) | 10-15% v/v | Maximizes solubility |
| Temperature | 60-70°C | Reduces side products |
| Catalyst (K₂CO₃) | 1.5 equivalents | Ensures complete deprotonation |
Table 2 : Computational vs. Experimental Binding Energies
| Target | Calculated ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Dihydropteroate synthase | -9.1 | 0.8 |
| CDK2 | -7.8 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
